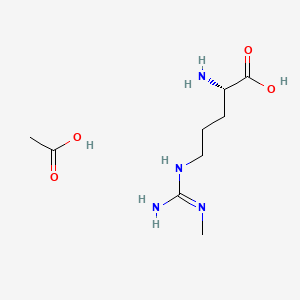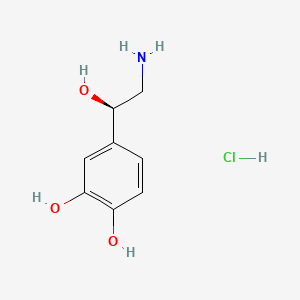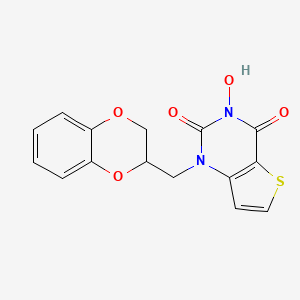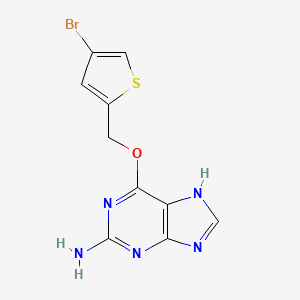
Lomeguatrib
描述
洛美瓜特瑞是O6-烷基鸟嘌呤-DNA-烷基转移酶的有效抑制剂,该酶是一种DNA修复蛋白。 这种化合物主要用于癌症研究,因为它能够通过抑制DNA修复机制来增强烷化剂的功效 .
作用机制
洛美瓜特瑞通过抑制DNA修复蛋白O6-烷基鸟嘌呤-DNA-烷基转移酶来发挥作用。 这种抑制阻止了烷基化DNA的修复,导致DNA损伤增加和细胞死亡。 分子靶标包括DNA修复途径,该化合物破坏了这些途径的正常功能,增强了烷化剂的细胞毒性作用 .
生化分析
Biochemical Properties
Lomeguatrib plays a crucial role in biochemical reactions by inhibiting MGMT, which is responsible for repairing O6-alkylguanine lesions in DNA. By binding to MGMT, this compound prevents the enzyme from removing alkyl groups from the O6 position of guanine, thereby enhancing the cytotoxic effects of alkylating agents such as temozolomide . This interaction is highly specific, with this compound acting as a pseudosubstrate for MGMT, leading to its inactivation .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In glioblastoma multiforme cell lines, this compound increases radiosensitivity by decreasing MGMT protein levels and reducing radiation-induced G2/M arrest . Additionally, this compound has been shown to induce apoptosis and DNA fragmentation in primary glioblastoma cells when used in combination with temozolomide . These effects highlight the compound’s potential to enhance the efficacy of cancer treatments by disrupting DNA repair mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to MGMT and acting as a pseudosubstrate. This binding leads to the inactivation of MGMT, preventing it from repairing O6-alkylguanine lesions in DNA . The inhibition of MGMT by this compound enhances the cytotoxic effects of alkylating agents, as the DNA damage induced by these agents remains unrepaired . This mechanism of action is critical for overcoming resistance to alkylating agents in cancer therapy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that more than 95% depletion of MGMT activity can be achieved within 4 hours of the first dose of this compound . The compound’s stability and degradation have also been studied, with results indicating that this compound can be stored for up to 12 months at room temperature . Long-term effects on cellular function have been observed, with sustained MGMT inhibition leading to enhanced sensitivity to alkylating agents .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a phase I trial, doses of 10 to 40 mg/m² were administered, with more than 95% MGMT depletion achieved at doses of ≥10 mg/m² intravenously or ≥20 mg/m² orally . The combination of this compound with temozolomide showed dose-limiting toxicity, primarily myelosuppression, at higher doses . These findings highlight the importance of optimizing dosage to balance efficacy and toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to DNA repair. By inhibiting MGMT, this compound disrupts the repair of O6-alkylguanine lesions, leading to increased DNA damage and cell death . This inhibition affects metabolic flux and metabolite levels, as the accumulation of DNA damage triggers cellular responses to repair or eliminate damaged cells .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily targeting MGMT-expressing cells. The compound’s distribution is influenced by its ability to cross cell membranes and reach intracellular targets . Studies have shown that this compound can effectively deplete MGMT activity in both peripheral blood mononuclear cells and tumor biopsies .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it interacts with MGMT to inhibit its activity . This localization is essential for the compound’s function, as MGMT is a nuclear enzyme involved in DNA repair. The targeting of this compound to the nucleus ensures that it can effectively inhibit MGMT and enhance the cytotoxic effects of alkylating agents.
准备方法
合成路线和反应条件
洛美瓜特瑞可以通过多步过程合成,该过程涉及2-氨基-6-溴-9H-嘌呤与各种试剂的反应,形成所需的化合物。 反应条件通常包括使用诸如二甲基亚砜之类的溶剂以及催化剂来促进反应 .
工业生产方法
洛美瓜特瑞的工业生产涉及扩大实验室环境中使用的合成路线。 这包括优化反应条件,以确保最终产品的产率和纯度高。 该过程可能涉及使用大型反应器和连续流动系统来提高效率 .
化学反应分析
反应类型
洛美瓜特瑞会发生几种类型的化学反应,包括:
氧化: 洛美瓜特瑞在特定条件下可以被氧化,形成各种氧化产物。
还原: 该化合物可以使用还原剂还原,生成不同的还原形式。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷化剂等试剂通常用于取代反应.
形成的主要产品
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生各种氧化的衍生物,而还原可以产生洛美瓜特瑞的不同还原形式 .
科学研究应用
洛美瓜特瑞有几种科学研究应用,包括:
化学: 用作研究工具来研究DNA修复机制和DNA损伤的影响。
生物学: 用于涉及细胞周期调控和凋亡的研究。
医学: 研究其在癌症治疗中增强化疗药物疗效的潜力。
工业: 用于开发新的治疗剂和药物制剂.
相似化合物的比较
类似化合物
O6-苄基鸟嘌呤: O6-烷基鸟嘌呤-DNA-烷基转移酶的另一种抑制剂,用于类似的研究应用。
替莫唑胺: 一种烷化剂,通常与洛美瓜特瑞联合使用以增强其疗效.
独特性
洛美瓜特瑞作为O6-烷基鸟嘌呤-DNA-烷基转移酶的抑制剂,具有很高的特异性和效力。 这使其在增强烷化剂在癌症治疗中的疗效方面特别有效,与其他类似化合物相比 .
属性
IUPAC Name |
6-[(4-bromothiophen-2-yl)methoxy]-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN5OS/c11-5-1-6(18-3-5)2-17-9-7-8(14-4-13-7)15-10(12)16-9/h1,3-4H,2H2,(H3,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJPKFNFCWJBCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)COC2=NC(=NC3=C2NC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172838 | |
| Record name | Lomeguatrib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192441-08-0 | |
| Record name | Lomeguatrib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192441-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lomeguatrib [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192441080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lomeguatrib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 192441-08-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOMEGUATRIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S79265T71M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Lomeguatrib?
A1: this compound acts as a potent pseudosubstrate inhibitor of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT). []
Q2: How does this compound interact with MGMT?
A2: this compound irreversibly binds to the active site of MGMT, mimicking the O6-methylguanine DNA adduct. This "suicide" reaction permanently inactivates the enzyme. [, ]
Q3: What are the downstream consequences of MGMT inhibition by this compound?
A3: MGMT inhibition prevents the removal of alkylating DNA adducts, such as those induced by temozolomide, leading to increased DNA damage, cell cycle arrest, and ultimately, apoptosis. [, , , ]
Q4: Is there any spectroscopic data available for this compound?
A4: The provided research abstracts do not offer detailed spectroscopic data for this compound. Further investigation into chemical literature or databases would be necessary.
Q5: What is known about the stability of this compound under various conditions?
A5: this compound demonstrates varying stability profiles. It degrades rapidly in acidic conditions, showing high susceptibility to UV radiation and thermal stress. [] Further research is needed to determine its stability in different formulations and storage conditions.
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is not a catalyst. It acts as a suicide substrate for MGMT, becoming irreversibly inactivated upon binding. [, ]
Q7: Have computational methods been applied to study this compound?
A7: While the provided abstracts do not detail specific computational studies, research suggests that computational methods, like QSAR modeling, could be valuable in optimizing this compound derivatives.
Q8: What formulation strategies have been explored to improve this compound's stability or bioavailability?
A8: Research explored the incorporation of lipophilic this compound derivatives into PEGylated liposomes for targeted delivery to gliomas. [] Additionally, this compound has been formulated with n-methylpyrrolidone for tablet formation. []
Q9: What information is available on SHE regulations regarding this compound?
A9: The provided research abstracts do not contain specific details on SHE regulations for this compound. It is crucial to consult relevant regulatory guidelines and agencies for comprehensive information.
Q10: What is the route of administration for this compound?
A10: this compound can be administered intravenously or orally. Its oral bioavailability facilitates patient compliance and allows for varied dosing schedules. [, , ]
Q11: How is this compound metabolized and excreted?
A11: The specific metabolic pathways and excretion routes of this compound are not extensively discussed in these abstracts.
Q12: What is the effective dose range of this compound for MGMT depletion?
A12: Research indicates that 120 mg of oral this compound consistently inactivates MGMT in prostate and colorectal cancers, while 160 mg is required for complete inactivation in CNS tumors. []
Q13: In which tumor models has this compound shown efficacy?
A13: Preclinical studies demonstrate this compound's efficacy in various tumor models, including melanoma (A375, HT144), breast (MCF7), prostate (DU-145) xenografts, and glioblastoma. [, , , , , , ]
Q14: What is the clinical trial experience with this compound?
A14: this compound has been evaluated in Phase I and II clinical trials, primarily in combination with temozolomide, for melanoma, colorectal cancer, and other solid tumors. [, , , , , , , , , ]
Q15: What are the known mechanisms of resistance to this compound?
A15: While this compound effectively inhibits MGMT, the development of alternative DNA repair mechanisms or resistance to the cytotoxic effects of alkylating agents could contribute to treatment resistance. [, ]
Q16: What are the main toxicities associated with this compound?
A16: The primary dose-limiting toxicity observed in this compound clinical trials is myelosuppression, particularly when combined with alkylating agents like temozolomide. [, , , ]
Q17: Have any targeted drug delivery strategies been explored for this compound?
A17: Research investigated the development of PEGylated liposomes incorporating lipophilic this compound derivatives to enhance delivery across the blood-brain barrier for glioblastoma treatment. [, ]
Q18: Are there any established biomarkers for predicting this compound efficacy?
A18: MGMT expression levels are a key predictive biomarker for this compound's efficacy, as its primary mechanism of action relies on MGMT inhibition. [, , , ]
Q19: What analytical methods have been used to quantify this compound?
A19: High-performance liquid chromatography (HPLC) methods have been developed and validated for the analysis of this compound and its degradation products. []
Q20: Is there information available on the environmental impact and degradation of this compound?
A20: The provided research abstracts do not address the environmental impact of this compound.
Q21: What is known about the dissolution and solubility properties of this compound?
A21: While not extensively detailed in the abstracts, research mentions the use of n-methylpyrrolidone as a solvent for this compound, indicating efforts to address solubility for formulation purposes. []
Q22: What validation parameters were assessed for the analytical methods used to characterize this compound?
A22: The HPLC method developed for this compound analysis was validated for linearity, accuracy, precision, selectivity, specificity, and robustness. []
Q23: What measures are taken to ensure the quality and consistency of this compound during development and manufacturing?
A23: The provided research abstracts do not specify quality control and assurance measures for this compound.
Q24: What is known about the immunogenicity of this compound?
A24: The provided research abstracts do not contain information regarding the immunogenicity of this compound.
Q25: Is there information available on this compound's interactions with drug transporters, metabolizing enzymes, or its biocompatibility and biodegradability?
A25: The provided research abstracts do not provide specific details on this compound's interactions with drug transporters, metabolizing enzymes, biocompatibility, or biodegradability.
Q26: Are there any known alternatives or substitutes for this compound in development?
A26: O6-benzylguanine is another MGMT inhibitor that has been tested in clinical trials. It shares a similar mechanism of action with this compound but exhibits different pharmacological properties. [, ]
Q27: What research tools and resources are crucial for advancing this compound research?
A27: Access to tumor models, validated analytical techniques (e.g., HPLC, mass spectrometry), in vivo imaging modalities, and well-characterized patient samples are essential for further research. [, , , , ]
Q28: What are the significant milestones in the development of this compound?
A28: Key milestones include the discovery of its potent MGMT inhibitory activity, preclinical validation in various tumor models, and the completion of Phase I and II clinical trials. [, , ]
Q29: Which research areas offer potential for cross-disciplinary collaboration in advancing this compound research?
A29: Collaborations between medicinal chemists, pharmacologists, oncologists, and computational biologists could facilitate the development of more effective this compound derivatives, optimized treatment regimens, and personalized medicine approaches. [, , ]
Q30: Can this compound enhance the efficacy of other alkylating agents besides temozolomide?
A30: Yes, research suggests that this compound can potentially enhance the activity of other alkylating agents, such as dacarbazine, by preventing MGMT-mediated repair of DNA damage. [, ]
Q31: Does MGMT expression in peripheral blood mononuclear cells (PBMCs) correlate with tumor MGMT levels and predict treatment response?
A31: Studies indicate that MGMT expression in PBMCs can serve as a surrogate marker for tumor MGMT levels and predict hematological toxicity associated with alkylating agents. []
Q32: Could combining this compound with radiotherapy improve treatment outcomes?
A32: Research indicates that this compound can enhance the radiosensitivity of MGMT-unmethylated glioblastoma cell lines in vitro, suggesting a potential benefit of combining this compound with radiotherapy. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



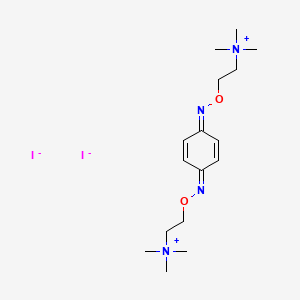
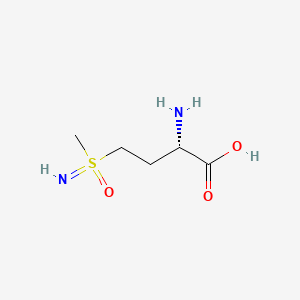
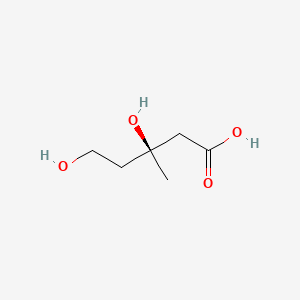
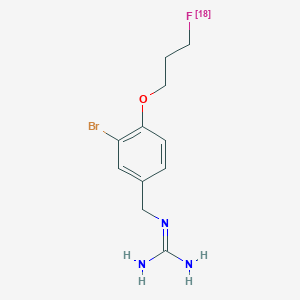
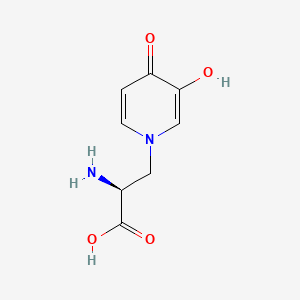
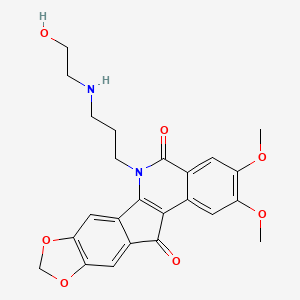
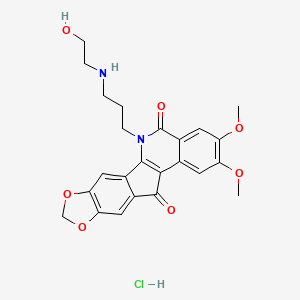

![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)
![Methyl (3S,8R,9S,10S,13R,14S,17S)-14-amino-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-17-carboxylate;hydrochloride](/img/structure/B1674979.png)
